1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione
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Overview
Description
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione is a heterocyclic compound belonging to the pyrazole family It is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phenyl group attached to a pyrazole ring, along with a thione group
Preparation Methods
The synthesis of 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of substituents: The isopropyl, methyl, and phenyl groups are introduced through alkylation and arylation reactions.
Thione formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it a candidate for drug development.
Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s thione group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the pyrazole ring can interact with various receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropane-1-thione can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-one: Used in the synthesis of various pharmaceuticals.
1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one: A closely related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-methyl-1-(1-methyl-5-phenyl-3-propan-2-ylpyrazol-4-yl)propane-1-thione |
InChI |
InChI=1S/C17H22N2S/c1-11(2)15-14(17(20)12(3)4)16(19(5)18-15)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChI Key |
KGAOLPMEOKIKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1C(=S)C(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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